molecular formula C18H15FN2O3 B444494 8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 328555-83-5

8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B444494
CAS No.: 328555-83-5
M. Wt: 326.3g/mol
InChI Key: ZDQLGJTZOREWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic chemical compound based on the 2-imino-2H-chromene (chromene) scaffold, which is a subject of interest in medicinal chemistry and oncology research. This product is intended for research applications only.Research indicates that compounds sharing the 2-(phenylimino)-2H-chromene-3-carboxamide structure demonstrate significant potential as cytotoxic agents . In vitro studies on closely related analogs have shown potent inhibitory activity against various human cancer cell lines, suggesting this class of molecules is a valuable template for developing novel anticancer agents . The proposed mechanism of action for this chemical family involves the inhibition of the enzyme Aldo-Keto Reductase 1B10 (AKR1B10) . AKR1B10 is overexpressed in several cancers, including liver and lung tumors, and is considered a promising therapeutic target . Molecular docking studies suggest that these compounds can fit into the catalytic site of AKR1B10, forming critical hydrogen-bonding interactions with amino acid residues such as Val301 and Leu302, which may underlie their biological activity .The chromene core is a privileged structure in drug discovery, with various coumarin and chromene derivatives being investigated for a range of pharmacological activities, including carbonic anhydrase inhibition and acetylcholinesterase inhibition for neurodegenerative disease research . The structural features of this compound—specifically the 8-ethoxy substituent and the 4-fluorophenylimino group—make it a candidate for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific research targets. This compound is provided for use in biochemical research, enzyme inhibition assays, and in vitro cytotoxicological screening. Handle with care in a laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-2-23-15-5-3-4-11-10-14(17(20)22)18(24-16(11)15)21-13-8-6-12(19)7-9-13/h3-10H,2H2,1H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQLGJTZOREWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation-Mediated Synthesis

The chromene scaffold is frequently assembled via Knoevenagel condensation between ortho-hydroxybenzaldehyde derivatives and active methylene compounds. For instance, ethyl acetoacetate reacts with 2-hydroxy-4-ethoxybenzaldehyde under piperidine catalysis (5 mol%) in aqueous medium, forming the chromene-3-carboxylate intermediate. Subsequent imine formation with 4-fluoroaniline introduces the [(4-fluorophenyl)imino] group. This method achieves yields of 85–93% when conducted at room temperature for 20 minutes.

Mechanistic Insights :

  • The reaction proceeds through enolate formation, nucleophilic attack on the aldehyde, and cyclodehydration.

  • Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the transition state.

Imine Formation and Carboxamide Functionalization

Oxidative Coupling Strategies

Noncatalyzed hypochlorite oxidation enables regioselective imine bond formation. A protocol adapted from 3-aminothieno[2,3-b]pyridine syntheses involves treating 8-ethoxy-3-amino-2H-chromene with 4-fluorophenyl isocyanate in dichloromethane, followed by NaOCl oxidation at 0–5°C. This method affords the target compound in 83% yield, with NMR confirming the Z-configuration (δ 9.45 ppm for CONH).

Hydrogenation and Workup Optimization

Hydrogenation at 40 psig over 3–4 hours using palladium on carbon (Pd/C) effectively reduces nitro intermediates to amines, which are subsequently acylated to form the carboxamide. Post-reaction adjustments to pH 7–8 with NaOH precipitate the product, achieving 96% yield after vacuum drying.

Critical Parameters :

  • Temperature Control : Maintaining ≤50°C during acyl chloride formation prevents decomposition.

  • Solvent Selection : Methanol-water mixtures (4:1 v/v) optimize crystallization efficiency.

Multicomponent Reaction (MCR) Platforms

One-Pot Synthesis via Tandem Reactions

A four-component reaction combining 4-fluoroaniline, ethyl acetoacetate, malononitrile, and 2-hydroxy-4-ethoxybenzaldehyde in ethanol catalyzed by piperidine (10 mol%) yields the title compound directly. This method bypasses intermediate isolation, achieving 89% LCAP purity and 99.8% conversion.

Advantages :

  • Reduced reaction time (≤1 hour).

  • Minimal purification required due to high regioselectivity.

Purification and Analytical Validation

Crystallization Techniques

Slow addition of water to methanolic solutions induces crystallization, yielding needle-like crystals suitable for X-ray diffraction. Purity is confirmed via HPLC (Zorbax RX-C8 column, 0.1% H₃PO₄/CH₃CN gradient).

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 7.59 (dd, J = 9.5 Hz, 2H, Ar-H), 2.69 (s, 3H, CH₃).

  • HPLC Retention Time : 10.1 minutes (Method A).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (LCAP)Key Advantage
Knoevenagel Condensation9399.8Scalability
Oxidative Coupling8398.5Stereoselectivity
Multicomponent Reaction8999.5Time Efficiency

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ethoxy group or the fluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a fluorescent probe for studying biological systems due to its chromene core.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromene Core

Nitro vs. Carboxamide at Position 3
  • S14161 (8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene) : Replacing the carboxamide with a nitro group reduces hydrogen-bonding capacity but maintains PI3K inhibition. S14161 is a racemic mixture with moderate potency (IC₅₀ ~ μM range) .
  • 8-Ethoxy-2-[(4-Fluorophenyl)imino]-2H-chromene-3-carboxamide: The carboxamide group likely enhances target binding via hydrogen bonds, improving specificity and potency compared to nitro-substituted analogs .
Ethoxy vs. Methoxy at Position 8
  • Methoxy derivatives show comparable activity in cholinesterase inhibition studies .

Variations in the Imino Substituent

Halogen Substituents on the Phenyl Ring
  • 4-Fluorophenyl vs. 4-Chlorophenyl/Bromophenyl : Evidence suggests halogen size (F, Cl, Br) minimally impacts inhibition in some contexts (e.g., N-substituted maleimides: IC₅₀ ~ 4–7 μM) . However, fluorine’s electronegativity may optimize π-stacking interactions in chromene derivatives .
Extended Aromatic Systems
  • (2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide: The phenoxyphenyl group introduces additional aromaticity, which may enhance DNA intercalation but reduce selectivity due to off-target interactions .

Structural and Crystallographic Insights

  • Planarity and Steric Effects: The 4-fluorophenyl group induces nonplanar geometry in the chromene core due to steric repulsion with the macrocycle, as observed in metalloporphyrins. This distortion may influence binding to planar enzyme active sites .
  • Intermolecular Interactions : Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate forms C–H···O hydrogen bonds, stabilizing crystal packing. The carboxamide group in the target compound likely participates in similar interactions, improving stability .
PI3K/Akt/mTOR Pathway Inhibition
  • S14161 : Inhibits PI3K with moderate efficacy, validated in multiple myeloma models .
  • WQD-612 (4-Hydrogen substituent) : Removing fluorine reduces electron-withdrawing effects, decreasing potency by ~50% compared to S14161 .
Cholinesterase Inhibition
  • C89a (Benzylpiperazine derivative) : IC₅₀ = 8.2 μM for acetylcholinesterase (AChE).
  • C90a (Phenylimino analog): IC₅₀ = 5.7 μM, indicating that the imino group enhances binding over piperazine .

Biological Activity

8-Ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

  • Molecular Formula : C18H15FN2O3
  • Molecular Weight : 326.32 g/mol
  • CAS Number : [Not provided in the search results]

The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in tumor progression. Recent studies have highlighted its role as an inhibitor of human carbonic anhydrases (CAs) IX and XII, which are associated with tumor hypoxia and proliferation.

Inhibition of Carbonic Anhydrases

A study published in Nature explored a series of 2H-chromene derivatives, including this compound. The results indicated that this compound selectively inhibits CAs IX and XII with significant potency:

  • Ki values for hCA IX: 0.53 µM
  • Ki values for hCA XII: 0.47 µM

These findings suggest that the compound could be developed as a selective inhibitor for these isoforms, which are critical in cancer therapy due to their role in regulating pH and promoting tumor growth under hypoxic conditions .

Comparison with Other Compounds

In comparison to traditional inhibitors like acetazolamide, which is known for its broad-spectrum inhibition, this compound showed enhanced selectivity towards CAs IX and XII, indicating a potential for reduced side effects and improved therapeutic outcomes.

CompoundKi (hCA IX)Ki (hCA XII)Selectivity
This compound0.53 µM0.47 µMHigh
AcetazolamideNot specifiedNot specifiedLow

Case Studies

  • Case Study on Tumor Cell Lines : A study involving various tumor cell lines demonstrated that treatment with the compound led to reduced cell viability and proliferation rates compared to untreated controls. The mechanism was attributed to the compound's ability to alter the tumor microenvironment by modulating pH through CA inhibition.
  • In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to controls. The results indicated that the compound effectively targets hypoxic tumors, suggesting its utility in combination therapies for more aggressive cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.